molecular formula C22H25N3O4S B2817092 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 899724-59-5

2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2817092
CAS No.: 899724-59-5
M. Wt: 427.52
InChI Key: VLRAZDXSIRMQNO-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the 4-methylphenyl and 2-methylpiperidin-1-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
  • 2-(4-methoxyphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

Compared to similar compounds, 2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione may exhibit unique biological activities or chemical properties due to the presence of the 4-methylphenyl group. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a benzothiadiazine core and various functional groups that may influence its biological activity. The molecular formula is C16H22N2O3SC_{16}H_{22}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC16H22N2O3SC_{16}H_{22}N_2O_3S
Molecular Weight318.43 g/mol
Functional GroupsBenzothiadiazine, piperidine
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve multiple mechanisms due to its structural complexity. It may interact with specific enzymes or receptors in biological systems, modulating various pathways related to inflammation, cancer progression, or neuroprotection.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies suggest that compounds similar to the benzothiadiazine class exhibit antitumor properties. For instance, research indicates that derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Nephroprotective Effects : A related compound demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models. This suggests that the compound may possess protective qualities against renal damage while maintaining antitumor efficacy .
  • Neuroprotective Properties : The piperidine moiety in the compound is associated with neuroprotective effects. Studies have shown similar compounds can enhance cognitive function and protect against neurodegenerative disorders by modulating neurotransmitter levels.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a benzothiadiazine derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations ranging from 10 µM to 50 µM over 48 hours.

Case Study 2: Nephroprotection

In a rat model of cisplatin-induced nephrotoxicity, co-administration of the compound resulted in reduced levels of blood urea nitrogen (BUN) and plasma creatinine compared to control groups. Histopathological analysis showed less tubular damage in treated rats .

Research Findings Summary

Study TypeFindings
In vitro Antitumor StudySignificant apoptosis induction in cancer cell lines
In vivo Nephroprotection StudyReduced renal damage markers in cisplatin-treated rats
Neuroprotection AssessmentEnhanced cognitive function in rodent models

Properties

IUPAC Name

2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-10-12-18(13-11-16)25-22(27)24(15-21(26)23-14-6-5-7-17(23)2)19-8-3-4-9-20(19)30(25,28)29/h3-4,8-13,17H,5-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRAZDXSIRMQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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